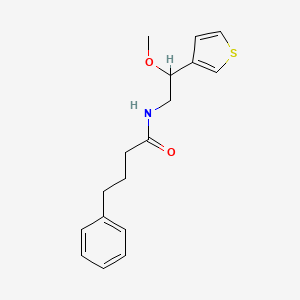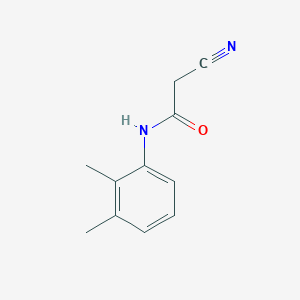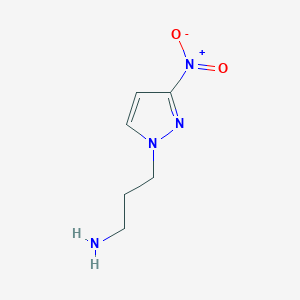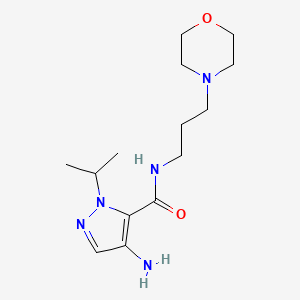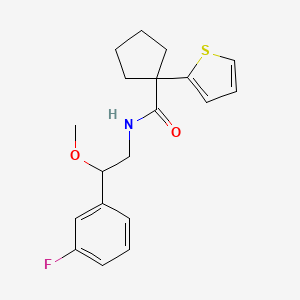
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CTDP-002, is a novel compound that has recently gained attention in the field of scientific research. This compound has shown promising results in various studies, particularly in the area of neurodegenerative diseases.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-(3-fluorophenyl)-2-methoxyethanamine with thiophene-2-carboxylic acid to form N-(2-(3-fluorophenyl)-2-methoxyethyl)-thiophene-2-carboxamide. This intermediate is then reacted with cyclopentanecarbonyl chloride to form the final product.
Starting Materials
2-(3-fluorophenyl)-2-methoxyethanamine, thiophene-2-carboxylic acid, cyclopentanecarbonyl chloride, diethyl ether, triethylamine, dichloromethane, sodium bicarbonate, sodium chloride, wate
Reaction
Step 1: Dissolve 2-(3-fluorophenyl)-2-methoxyethanamine (1.0 equiv) in dichloromethane (DCM) and add triethylamine (TEA) (1.1 equiv) dropwise with stirring at 0°C., Step 2: Add thiophene-2-carboxylic acid (1.0 equiv) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Add water to the reaction mixture and extract with DCM. Wash the organic layer with sodium bicarbonate solution and brine, dry over sodium sulfate, and evaporate the solvent to obtain N-(2-(3-fluorophenyl)-2-methoxyethyl)-thiophene-2-carboxamide as a yellow solid., Step 4: Dissolve N-(2-(3-fluorophenyl)-2-methoxyethyl)-thiophene-2-carboxamide (1.0 equiv) in DCM and add cyclopentanecarbonyl chloride (1.1 equiv) dropwise with stirring at 0°C., Step 5: Stir the reaction mixture at room temperature for 24 hours, then add water and extract with DCM. Wash the organic layer with sodium bicarbonate solution and brine, dry over sodium sulfate, and evaporate the solvent to obtain the final product, N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide as a white solid.
Wirkmechanismus
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide acts as a positive allosteric modulator of the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neuroprotection, cell survival, and neurotransmitter regulation. By modulating the sigma-1 receptor, N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can enhance the neuroprotective effects of the receptor and prevent the formation of amyloid-beta plaques.
Biochemische Und Physiologische Effekte
Studies have shown that N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons. N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can also reduce the levels of pro-inflammatory cytokines, which are associated with neurodegenerative diseases. Additionally, N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide in lab experiments include its relatively simple synthesis method, its neuroprotective effects, and its potential in the treatment of neurodegenerative diseases. However, there are also some limitations to using N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide in lab experiments, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. One direction is to further investigate its mechanism of action and its effects on neurotrophic factors and pro-inflammatory cytokines. Another direction is to explore its potential in the treatment of other neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Additionally, more studies are needed to determine the optimal dosage and administration route of N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide for therapeutic purposes.
Conclusion:
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a novel compound that has shown promising results in various scientific research applications, particularly in the area of neurodegenerative diseases. Its neuroprotective effects and potential in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease make it a promising candidate for further research. However, more studies are needed to determine its optimal dosage, administration route, and potential toxicity.
Wissenschaftliche Forschungsanwendungen
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has shown promising results in various scientific research applications, particularly in the area of neurodegenerative diseases. Studies have shown that N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has also shown potential in the treatment of Parkinson's disease, Huntington's disease, and other neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2S/c1-23-16(14-6-4-7-15(20)12-14)13-21-18(22)19(9-2-3-10-19)17-8-5-11-24-17/h4-8,11-12,16H,2-3,9-10,13H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGULFOXJOWEQQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1(CCCC1)C2=CC=CS2)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

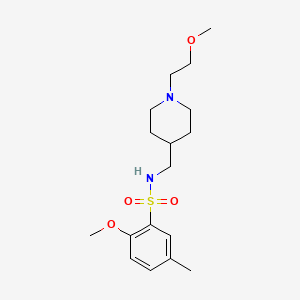
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354109.png)
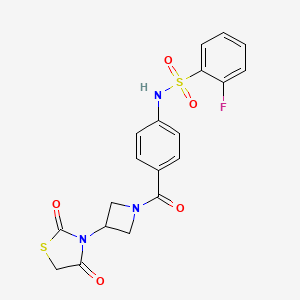
![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2354111.png)
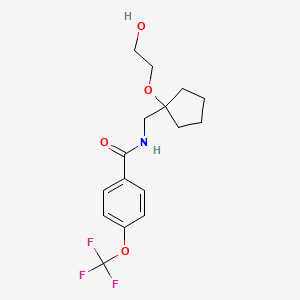
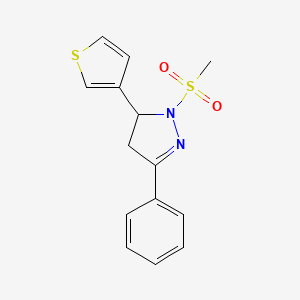
![N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354116.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine](/img/structure/B2354118.png)
![N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B2354121.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)
